4-Amino-2-bromo-N-isopropylbenzamide
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Overview
Description
4-Amino-2-bromo-N-isopropylbenzamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of benzamide, featuring an amino group at the 4-position, a bromine atom at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-bromo-N-isopropylbenzamide can be synthesized through several methods. One common approach involves the bromination of 4-amino-N-isopropylbenzamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Another method involves the amide formation reaction between 4-amino-2-bromobenzoic acid and isopropylamine. This reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or amide formation reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amide group to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include amines or reduced amide derivatives.
Coupling Reactions: Products include biaryl or vinyl derivatives of the original compound.
Scientific Research Applications
4-Amino-2-bromo-N-isopropylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-isopropylbenzamide: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Amino-2-chloro-N-isopropylbenzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Amino-2-bromo-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
4-Amino-2-bromo-N-isopropylbenzamide is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and properties. The bromine atom allows for versatile substitution and coupling reactions, while the isopropyl group influences the compound’s steric and electronic characteristics, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-amino-2-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFZRALFZQSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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